N-Boc-3-Chloropropylamine

概述

描述

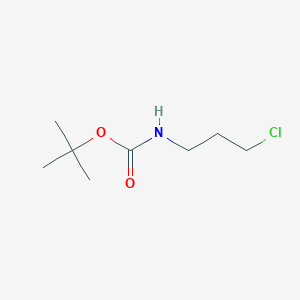

N-Boc-3-Chloropropylamine, also known as tert-butyl N-(3-chloropropyl)carbamate, is an organic compound with the molecular formula C8H16ClNO2. It is a derivative of 3-chloropropylamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

准备方法

Synthetic Routes and Reaction Conditions

N-Boc-3-Chloropropylamine can be synthesized through the reaction of 3-chloropropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity. The process involves the use of continuous flow reactors and solid acid catalysts to enhance efficiency and productivity .

化学反应分析

Types of Reactions

N-Boc-3-Chloropropylamine undergoes various chemical reactions, including:

N-Boc Deprotection: This reaction involves the removal of the Boc protecting group, typically using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Nucleophilic Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

N-Boc Deprotection: Common reagents include TFA, HCl, and other acids.

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used.

Major Products Formed

N-Boc Deprotection: 3-Chloropropylamine

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

N-Boc-3-Chloropropylamine has several applications in scientific research:

作用机制

The primary mechanism of action of N-Boc-3-Chloropropylamine involves its role as a protected amine. The Boc group protects the amine from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various chemical reactions, such as forming bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

相似化合物的比较

Similar Compounds

N-Boc-3-Bromopropylamine: Similar structure but with a bromine atom instead of chlorine.

N-Boc-3-Iodopropylamine: Similar structure but with an iodine atom instead of chlorine.

N-Boc-3-Fluoropropylamine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

N-Boc-3-Chloropropylamine is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. In contrast, bromine and iodine analogs are more reactive, while the fluorine analog is less reactive .

生物活性

N-Boc-3-Chloropropylamine, a derivative of 3-chloropropylamine, is an important compound in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amine. Its structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of different derivatives that exhibit distinct biological properties. The compound is also involved in the Suzuki-Miyaura cross-coupling reaction, which is essential for synthesizing complex organic molecules.

1. Pharmaceutical Development

This compound serves as an intermediate in synthesizing pharmaceuticals. Its derivatives have shown potential in targeting specific enzymes and receptors, making it valuable for drug development. For instance, analogs derived from this compound have demonstrated significant antiproliferative activities against cancer cell lines, with IC50 values indicating potent effects (e.g., 32 nM in KB cells) .

2. Antitumor Activity

Research has indicated that compounds derived from this compound can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. For example, a derivative showed an IC50 value of 1.8 μM, comparable to established antimitotic agents like colchicine . These findings suggest that this compound and its derivatives could be explored further as potential anticancer agents.

3. Biochemical Modifications

The compound is utilized in modifying biomolecules such as peptides and proteins to investigate their structure and function. This application is crucial for understanding biochemical pathways and developing new therapeutic strategies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Variation | Notable Activity |

|---|---|---|

| N-Boc-3-Bromopropylamine | Bromine instead of Chlorine | Higher reactivity |

| N-Boc-3-Iodopropylamine | Iodine instead of Chlorine | Even higher reactivity |

| N-Boc-3-Fluoropropylamine | Fluorine instead of Chlorine | Lower reactivity |

This compound's unique chlorine atom provides a balance between reactivity and stability compared to its bromine and iodine analogs, making it suitable for a wider range of synthetic applications .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound-derived compounds:

- Antiproliferative Studies : A study reported that a derivative exhibited significant cytotoxicity against KB cells with an IC50 value of 32 nM, indicating its potential as an anticancer agent .

- Mechanistic Insights : Another investigation revealed that modifications to the structure could alter the biological activity significantly, emphasizing the importance of structural characteristics in drug design .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-Boc-3-Chloropropylamine, and how are reaction conditions optimized for yield?

this compound is typically synthesized via Williamson ether synthesis or Mitsunobu reactions , as demonstrated in protocols for analogous N-Boc-amines . Reaction optimization involves monitoring by TLC, adjusting stoichiometry of reagents (e.g., Boc-protected amines and chlorinated alkylating agents), and controlling temperature. Post-reaction workup includes extraction with ethyl acetate/water and purification via flash chromatography (230–400 mesh silica gel). Yield improvements are achieved by optimizing reaction time and solvent polarity .

Q. Which analytical techniques are routinely used to confirm the structure and purity of this compound?

- NMR spectroscopy (¹H and ¹³C) confirms structural integrity, with chemical shifts referenced to residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm for ¹H) .

- LC-MS (ESI mode) verifies molecular weight and detects ionizable impurities.

- HPLC (≥95% purity) with UV detection ensures chromatographic homogeneity.

- Optical rotation measurements (if chiral) validate enantiomeric composition .

Q. How should this compound be stored to maintain stability?

The Boc group is acid-sensitive; thus, the compound should be stored under inert conditions (argon/nitrogen) at –20°C in anhydrous solvents. Avoid exposure to moisture or acidic vapors. Stability studies recommend periodic NMR checks for Boc deprotection (e.g., detecting free amines via ¹H NMR) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of chiral this compound derivatives?

Chiral HPLC using columns like RegisCell (analytical) or RegisPack (preparative) resolves enantiomers. For example, a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid achieves baseline separation. Optical purity is quantified by comparing retention times and integrating peak areas . Advanced methods include circular dichroism (CD) or X-ray crystallography for absolute configuration determination.

Q. What strategies minimize side reactions during Boc deprotection of this compound derivatives?

- HCl-mediated deprotection : Use 2 M HCl in ether for 24–48 hours to selectively remove the Boc group while minimizing hydrolysis of the chloropropylamine backbone .

- TFA-mediated deprotection : For acid-labile substrates, TFA in dichloromethane (1:10 v/v) at 0°C prevents side reactions like β-elimination. Quench with cold ether to precipitate the TFA salt .

- Monitor reaction progress via LC-MS to detect premature deprotection or degradation.

Q. How can discrepancies between NMR and mass spectrometry data be resolved during characterization?

- Impurity analysis : LC-MS/MS identifies low-abundance contaminants (e.g., residual solvents or byproducts) that may skew NMR integration.

- Solvent suppression : Ensure NMR samples are free from protonated solvents (e.g., DMSO, water) that obscure key peaks.

- Degradation studies : Accelerated stability testing (e.g., 40°C/75% RH) detects hydrolytic or oxidative degradation products .

Q. What role does this compound play in designing bioactive molecules?

It serves as a versatile intermediate in peptide coupling (e.g., via EDCl/HOBt activation) and alkylation reactions. For example, it was used to synthesize a piperazine-containing intermediate in anti-stroke therapeutics by reacting with ozagrel under microwave-assisted conditions . The chloro group enables further functionalization (e.g., nucleophilic substitution) to introduce pharmacophores.

Q. How is this compound employed in cross-coupling reactions for complex amine synthesis?

- Reductive amination : React with aldehydes/ketones (e.g., 4-aminobutanal) using sodium cyanoborohydride to form secondary amines .

- Buchwald–Hartwig coupling : Catalyze C–N bond formation with aryl halides using Pd catalysts for arylalkylamine derivatives.

- Post-coupling Boc deprotection yields primary amines for further derivatization .

Q. Methodological Considerations

- Stereochemical challenges : Use chiral auxiliaries or asymmetric catalysis when synthesizing enantiopure derivatives.

- Scale-up protocols : Transition from batch to flow chemistry for improved heat/mass transfer in exothermic reactions.

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in Boc deprotection to enhance sustainability .

属性

IUPAC Name |

tert-butyl N-(3-chloropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGLWGNZBMZWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448780 | |

| Record name | N-Boc-3-Chloropropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116861-31-5 | |

| Record name | N-Boc-3-Chloropropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。